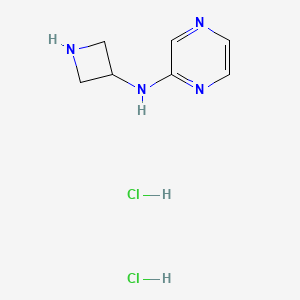![molecular formula C9H7ClF3N B1433992 2-Chloro-5-[1-(trifluoromethyl)cyclopropyl]pyridine CAS No. 1803611-16-6](/img/structure/B1433992.png)
2-Chloro-5-[1-(trifluoromethyl)cyclopropyl]pyridine
Vue d'ensemble
Description
2-Chloro-5-[1-(trifluoromethyl)cyclopropyl]pyridine is a chemical compound with the molecular formula C9H7ClF3N . Its molecular weight is 221.61 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of this compound and its derivatives is a topic of interest in the agrochemical and pharmaceutical industries . The synthesis often involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7ClF3N/c10-7-2-1-6 (5-14-7)8 (3-4-8)9 (11,12)13/h1-2,5H,3-4H2 .Physical And Chemical Properties Analysis
This compound has a density of 1.438±0.06 g/cm3 (Predicted) and a boiling point of 228.8±40.0 °C (Predicted) .Applications De Recherche Scientifique
Synthesis and Application Research
- Pharmaceuticals and Agrochemicals : This compound serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. Specifically, its utility in the development of herbicides is highlighted due to its structural significance and reactivity. The synthetic methodologies for this compound underline its versatility and importance in chemical synthesis, aiming at improved efficiency and specificity in target applications (Li Zheng-xiong, 2004).
Pesticide Synthesis
- Insecticide Intermediates : It acts as an important intermediate for the synthesis of insecticides like tefluthrin, demonstrating effectiveness against soil pests in crops such as maize and sugar beet. The presence of a pyridine ring often associated with insecticidal activity indicates its potential for discovering new pest control agents (Dongqing Liu et al., 2006).
Chemical Analysis and Characterization
- Analytical Methods : Analytical techniques like gas chromatography have been employed to quantify 2-chloro-5-trifluoromethyl pyridine, showcasing the precision and reliability of modern analytical methods in monitoring and controlling the quality of chemical synthesis processes (Tang Han-xiao & Cstc Standards, 2011).
Molecular Interaction Studies
- DNA Interaction and Antimicrobial Activity : Research has also explored the compound's interaction with DNA and its antimicrobial properties. Studies have utilized various spectroscopic methods to characterize its molecular structure and investigate its biological activities, highlighting its potential in biomedical research (M. Evecen et al., 2017).
Novel Compound Synthesis
- Development of New Chemical Entities : Efforts in synthesizing novel compounds from 2-chloro-5-[1-(trifluoromethyl)cyclopropyl]pyridine derivatives have been noted, with applications ranging from potential antithyroid drugs to materials with specific optical and electronic properties. This underscores the chemical's role as a versatile building block in organic synthesis (M. S. Chernov'yants et al., 2011).
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
2-Chloro-5-[1-(trifluoromethyl)cyclopropyl]pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . Additionally, this compound can affect gene expression by modulating transcription factors and other regulatory proteins . These effects can lead to changes in cellular metabolism, including alterations in the production of reactive oxygen species and other metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is an important factor, as it can degrade under certain conditions, leading to a loss of activity . Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular processes, while higher doses can lead to significant changes in cell function and metabolism . Toxic or adverse effects have been observed at high doses, including hepatotoxicity and nephrotoxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes . These enzymes facilitate the oxidation and subsequent breakdown of the compound, leading to the formation of various metabolites . The interaction of this compound with these enzymes can also affect metabolic flux and the levels of other metabolites in the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes . The localization and accumulation of this compound within different cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within the cell can affect its interactions with other biomolecules and its overall function .
Propriétés
IUPAC Name |
2-chloro-5-[1-(trifluoromethyl)cyclopropyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3N/c10-7-2-1-6(5-14-7)8(3-4-8)9(11,12)13/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQZFQWJJTWPHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CN=C(C=C2)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-N-cyclohexyl-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide](/img/structure/B1433909.png)
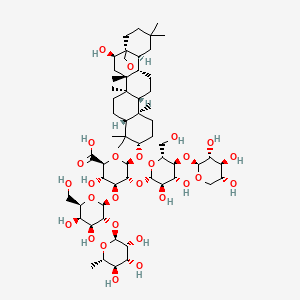


![6-Oxa-2-azaspiro[3.4]octane hemioxalate](/img/structure/B1433916.png)
![[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methanamine](/img/structure/B1433918.png)
![4-[(3-Methylphenyl)methyl]piperidin-4-ol hydrochloride](/img/structure/B1433920.png)
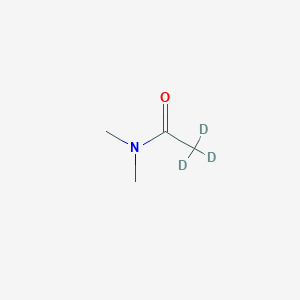
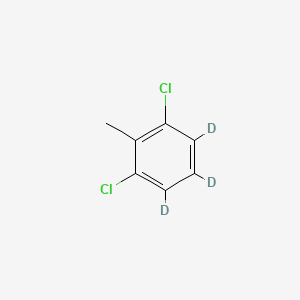
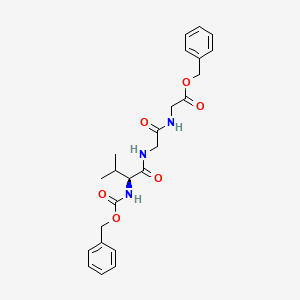
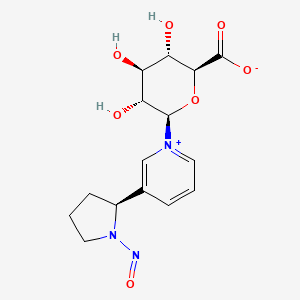
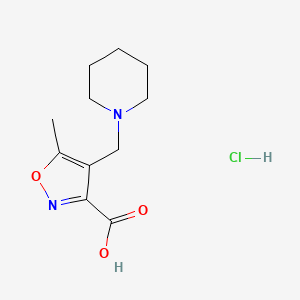
![4-[2-(4-Chloro-1H-pyrazol-1-yl)ethoxy]-3-fluoroaniline hydrochloride](/img/structure/B1433930.png)
